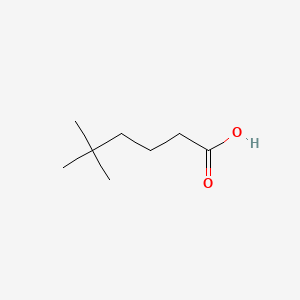

5,5-Dimethylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHRLSQLJDHSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179255 | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24499-80-7 | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24499-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-dimethylhexanoic acid, detailing its physicochemical properties and various synthetic routes. The information is curated for professionals in research and development, with a focus on practical application in a laboratory setting.

Physicochemical Properties

This compound, also known as neo-octanoic acid, is a branched-chain carboxylic acid. Its structure, characterized by a tert-butyl group at the 5-position, imparts specific physical and chemical properties. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 24499-80-7 | [1] |

| Melting Point | 66.5-68 °C | N/A |

| Boiling Point | 126-129 °C at 21 Torr | N/A |

| Density | 0.928 g/cm³ | N/A |

| Refractive Index | 1.436 | N/A |

| pKa | No specific data found | |

| Solubility | No specific data found |

Synthesis of this compound

Several synthetic pathways can be employed to produce this compound. This guide details three distinct methods, providing comprehensive experimental protocols for each.

Synthesis via Grignard Reaction

This classic approach involves the carboxylation of a Grignard reagent prepared from 1-bromo-3,3-dimethylbutane. This method is reliable for producing carboxylic acids with one additional carbon atom compared to the starting alkyl halide.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid carbon dioxide, an excess) to the reaction mixture portion-wise with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

-

Synthesis via Malonic Ester Synthesis

The malonic ester synthesis provides a versatile method for preparing carboxylic acids from alkyl halides. This pathway allows for the introduction of an acetic acid moiety to an alkyl group.

Experimental Protocol:

-

Deprotonation of Diethyl Malonate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

-

-

Alkylation:

-

Add 1-bromo-3,3-dimethylbutane (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

-

-

Hydrolysis and Decarboxylation:

-

After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

Heat the acidified mixture to reflux for several hours to effect decarboxylation. Carbon dioxide evolution will be observed.

-

-

Work-up and Purification:

-

After cooling, extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or recrystallization.

-

Synthesis from 4,4-Dimethylpentanoic Acid

This multi-step synthesis involves the chain extension of a carboxylic acid. While conceptually straightforward, the practical execution of each step requires careful control of reaction conditions.

Experimental Protocol:

-

Oxidative Cleavage to Aldehyde (Conceptual):

-

Note: Direct, high-yield oxidative cleavage of a simple carboxylic acid to the corresponding aldehyde with one less carbon is challenging. A more common approach would be reduction to the alcohol followed by oxidation to the aldehyde. However, based on a conceptual pathway, a hypothetical protocol is outlined.

-

Convert 4,4-dimethylpentanoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Perform a Rosenmund reduction of the acid chloride using hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur) to yield 4,4-dimethylpentanal.

-

-

Wittig Reaction:

-

Prepare the Wittig reagent by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF at low temperature.

-

Add the 4,4-dimethylpentanal, obtained from the previous step, to the ylide solution and allow the reaction to proceed, typically warming to room temperature overnight. This will form the enol ether, 1-methoxy-5,5-dimethylhex-1-ene.

-

-

Hydrolysis to Carboxylic Acid:

-

Treat the enol ether with an aqueous acid (e.g., dilute HCl or H₂SO₄) and heat to hydrolyze the enol ether to the corresponding aldehyde, 5,5-dimethylhexanal.

-

Oxidize the intermediate aldehyde to this compound using a suitable oxidizing agent, such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid and acetone).

-

-

Work-up and Purification:

-

Following the oxidation, perform an appropriate work-up to remove the oxidizing agent and byproducts.

-

Extract the carboxylic acid into an organic solvent.

-

Purify by standard techniques such as distillation or recrystallization.

-

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the public domain detailing specific signaling pathways in which this compound is directly involved. Further research would be required to elucidate any potential biological activity or roles in cellular signaling.

Analytical Workflow

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. A general workflow for the analysis of a carboxylic acid of this type is outlined below.

Experimental Workflow for HPLC Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-chromophoric carboxylic acids.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification.

-

The peak area is used for quantification against a calibration curve prepared from standards of known concentration.

-

References

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characteristics of 5,5-dimethylhexanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound may be of interest. This document details the physical and chemical properties, provides a detailed experimental protocol for its synthesis, and presents predicted spectral data for the characterization of this compound.

Chemical and Physical Properties

This compound, also known as isooctanoic acid, is a branched-chain saturated fatty acid. Its structure consists of a hexanoic acid backbone with two methyl groups attached to the C5 position. This substitution pattern significantly influences its physical and chemical properties.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |

| Melting Point | 66.5-68 °C | --INVALID-LINK-- |

| Boiling Point | 227.7 °C at 760 mmHg | --INVALID-LINK-- |

| 126-129 °C at 21 Torr | --INVALID-LINK-- | |

| Density | 0.928 g/cm³ | --INVALID-LINK-- |

Chemical Properties

The chemical behavior of this compound is dictated by its carboxylic acid functional group and the steric hindrance provided by the bulky tert-butyl group.

| Property | Value (Predicted/Estimated) | Notes |

| pKa | ~4.8 - 5.0 | The pKa is predicted to be similar to other aliphatic carboxylic acids of comparable molecular weight. The presence of the electron-donating alkyl group may slightly increase the pKa compared to shorter-chain acids. |

| Solubility | ||

| Water | Sparingly soluble. The long alkyl chain reduces water solubility compared to shorter-chain carboxylic acids. | |

| Organic Solvents | Generally soluble in less polar organic solvents such as ethers (e.g., diethyl ether), alcohols (e.g., ethanol), and aromatic hydrocarbons (e.g., benzene).[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the carbonation of a Grignard reagent prepared from 1-bromo-4,4-dimethylpentane. This method provides a reliable way to introduce the carboxylic acid functionality.

Reaction Scheme:

(CH₃)₃CCH₂CH₂CH₂Br + Mg → (CH₃)₃CCH₂CH₂CH₂MgBr (CH₃)₃CCH₂CH₂CH₂MgBr + CO₂ → (CH₃)₃CCH₂CH₂CH₂CO₂MgBr (CH₃)₃CCH₂CH₂CH₂CO₂MgBr + H₃O⁺ → (CH₃)₃CCH₂CH₂CH₂COOH

Materials:

-

1-bromo-4,4-dimethylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromo-4,4-dimethylpentane in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining 1-bromo-4,4-dimethylpentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

Crush a sufficient amount of dry ice and place it in a separate beaker.

-

Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring. A vigorous reaction will occur as the Grignard reagent reacts with the carbon dioxide.

-

-

Work-up and Isolation:

-

Allow the excess dry ice to sublime.

-

Slowly add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent or by distillation under reduced pressure.

-

Predicted Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~1.6 | Multiplet | 2H | -CH₂-CH₂COOH |

| ~1.3 | Multiplet | 2H | -C(CH₃)₃-CH₂- |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~38 | -CH₂-COOH |

| ~34 | -CH₂-CH₂COOH |

| ~30 | -C(CH₃)₃ |

| ~29 | -C(CH₃)₃-CH₂- |

| ~29 | -C(CH₃)₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1300 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the alkyl chain.

| m/z | Predicted Fragment |

| 144 | [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 99 | [M - COOH]⁺ |

| 87 | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation, likely the base peak) |

| 45 | [COOH]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed summary of the known and predicted chemical characteristics of this compound. The information presented, including physical properties, a detailed synthesis protocol, and predicted spectral data, serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development. While experimental spectral data is currently lacking in the public domain, the predicted values herein offer a strong basis for the identification and characterization of this compound. Further experimental validation of the predicted data is encouraged to enhance the collective understanding of this molecule.

References

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid, also known as neo-octanoic acid, is a saturated fatty acid characterized by a hexanoic acid backbone with two methyl groups at the C5 position. Its unique structural feature, a terminal tert-butyl group, imparts distinct physicochemical properties that make it a subject of interest in various chemical and potentially biological applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known biological context of this compound, serving as a resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value | Reference |

| CAS Number | 24499-80-7 | [1][2] |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | neo-octanoic acid, 5,5-dimethylcaproic acid | [2] |

| Melting Point | 35 °C | [3] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| LogP | 2.52 | [1] |

Synthesis and Purification

A common synthetic route to this compound involves the chain extension of a smaller precursor, such as 4,4-dimethylpentanoic acid. The general workflow for this synthesis is outlined below.

Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis from 4,4-Dimethylpentanoic Acid

The synthesis of this compound from 4,4-dimethylpentanoic acid can be achieved through a multi-step process.[4]

-

Oxidative Cleavage: 4,4-dimethylpentanoic acid is subjected to oxidative cleavage using a suitable oxidizing agent, such as potassium permanganate (KMnO4), to yield 4,4-dimethylpentanal.

-

Wittig Reaction: The resulting aldehyde, 4,4-dimethylpentanal, undergoes a Wittig reaction with a reagent like methoxymethyltriphenylphosphonium chloride (MMTPP-Cl) to form 5,5-dimethylhexene.[4]

-

Hydrolysis: The final step involves the hydrolysis of 5,5-dimethylhexene, typically using a strong acid such as hydrochloric acid (HCl), to produce this compound.[4]

-

Purification: The crude product can be purified by standard techniques such as vacuum distillation or column chromatography.

Analytical Methods

Accurate characterization and quantification of this compound are crucial for research and quality control. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[1][5]

-

Column: A Newcrom R1 reverse-phase column can be used.[5]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is effective. For applications requiring mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[1][5]

-

Detection: UV detection at a low wavelength is typically used for carboxylic acids.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of short-chain fatty acids like this compound, often requiring derivatization to increase volatility.

-

Sample Preparation: For biological samples, a one-step extraction followed by derivatization is a common approach. To prevent the loss of the volatile fatty acid, the sample can be made basic with sodium hydroxide during initial preparation.[6]

-

Derivatization: A common derivatization agent for short-chain fatty acids is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[6] For underivatized analysis, samples can be acidified prior to injection to ensure volatility.[7]

-

Column: A wax-type column, such as the SH-WAX, is suitable for the separation of free fatty acids.[8]

-

Detection: Mass spectrometry is used for detection and quantification.[6][9]

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of specific data in the public domain regarding the biological activities, mechanism of action, and signaling pathways of this compound. While research has been conducted on structurally similar molecules, such as other dimethylated fatty acids, direct extrapolation of these findings to this compound is not scientifically rigorous.

For instance, a related compound, 3-amino-5,5-dimethylhexanoic acid, has been synthesized and evaluated as an inhibitor of carnitine acyltransferases, enzymes involved in fatty acid metabolism.[10] However, the amination at the 3-position significantly alters the molecule's properties and biological targets compared to the parent carboxylic acid.

The potential applications of this compound in drug development are currently speculative and would likely leverage its unique structural features. As a branched-chain fatty acid, it could serve as a building block in the synthesis of more complex molecules, where the tert-butyl group could influence steric interactions and lipophilicity.[11][12]

Logical Workflow for Investigating Biological Activity

For researchers interested in exploring the biological potential of this compound, a logical experimental workflow is proposed below.

Caption: Proposed Workflow for Investigating Biological Activity.

Conclusion

This compound is a readily characterizable small molecule with established methods for its synthesis and analysis. While its physical and chemical properties are well-defined, its biological role remains largely unexplored. This presents an opportunity for researchers in drug discovery and chemical biology to investigate its potential activities and applications. The methodologies and workflows presented in this guide provide a foundational framework for such future investigations.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C8H16O2 | CID 3015183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 24499-80-7 | ZAA49980 [biosynth.com]

- 4. brainly.com [brainly.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Amino-5,5-dimethylhexanoic acid. Synthesis, resolution, and effects on carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 4,5-Dimethylhexanoic acid | 60308-81-8 [smolecule.com]

- 12. Buy 2,5-Dimethylhexanoic acid | 90201-13-1 [smolecule.com]

An In-depth Technical Guide to 5,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexanoic acid, a saturated fatty acid with the IUPAC name This compound , presents a unique structural motif with a terminal tert-butyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed theoretical synthesis protocol, and predicted spectral data for its characterization. Furthermore, this document explores the potential biological significance of this compound by examining the known roles of structurally related branched-chain fatty acids (BCFAs) in cellular signaling and metabolism, offering insights for future research and drug development endeavors.

Chemical Identity and Physical Properties

This compound is a carboxylic acid with a six-carbon chain and two methyl groups at the C5 position.[1] Its structure is characterized by a neopentyl group at the terminus of the alkyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 24499-80-7 | [2][3][4] |

| Molecular Formula | C₈H₁₆O₂ | [2][3][4] |

| Molecular Weight | 144.21 g/mol | [1][2][4] |

| Density | 0.928 g/cm³ | [2] |

| Boiling Point | 227.7 °C at 760 mmHg | [2] |

| Melting Point | 35 °C | [4] |

| Flash Point | 102.5 °C | [2] |

| LogP | 2.28740 | [2] |

| Vapor Pressure | 0.0275 mmHg at 25°C | [2] |

| Refractive Index | 1.436 | [2] |

Synthesis of this compound

Proposed Synthetic Pathway: Grignard Carbonation

The proposed synthesis involves the reaction of a Grignard reagent, formed from 1-bromo-4,4-dimethylpentane, with carbon dioxide (dry ice) followed by an acidic workup.

References

5,5-Dimethylhexanoic Acid: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid is a branched-chain fatty acid that has garnered interest in various scientific domains. Its unique structural features, characterized by a hexanoic acid backbone with two methyl groups at the C5 position, impart specific physicochemical properties that make it a valuable tool in chemical synthesis and biological research. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its role as a synthetic precursor and its utility in analytical methodologies.

Chemical Properties

| Property | Value | Source |

| CAS Number | 24499-80-7 | [1] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Research Applications

The primary research applications of this compound lie in its use as a precursor for the synthesis of biologically active molecules and as a standard in analytical chemistry.

Precursor in the Synthesis of Carnitine Acyltransferase Inhibitors

A significant application of this compound is in the synthesis of its amino derivative, 3-amino-5,5-dimethylhexanoic acid , which has been investigated as an inhibitor of carnitine acyltransferases (CAT and CPT). These enzymes play a crucial role in fatty acid metabolism, and their inhibition is a target for therapies aimed at metabolic disorders like diabetes and heart disease.

The following table summarizes the inhibitory activity of 3-amino-5,5-dimethylhexanoic acid and its N-acetyl derivative on carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT).

| Compound | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

| Racemic 3-amino-5,5-dimethylhexanoic acid | CAT | 2.5 mM | - |

| R-(-)-3-amino-5,5-dimethylhexanoic acid | CAT | 1.9 mM | - |

| S-(+)-3-amino-5,5-dimethylhexanoic acid | CAT | 9.2 mM | - |

| N-acetyl-3-amino-5,5-dimethylhexanoic acid | CAT | 25 mM | - |

| Racemic 3-amino-5,5-dimethylhexanoic acid | CPT-2 | 20 mM | - |

| Racemic 3-amino-5,5-dimethylhexanoic acid | CPT-1 | No effect | - |

Data sourced from the abstract of "3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases".

While the specific protocol from the primary literature was not available, a general and representative method for the synthesis of β-amino acids from carboxylic acids is the Arndt-Eistert homologation followed by a Wolff rearrangement and subsequent hydrolysis.

Workflow for the Synthesis of β-Amino Acids

Figure 1: General synthetic workflow for the preparation of a β-amino acid from a carboxylic acid.

Detailed Methodology:

-

Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent.

-

Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) in an appropriate solvent to form the diazoketone intermediate. This reaction should be handled with extreme caution due to the toxic and explosive nature of diazomethane.

-

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst, typically a silver salt like silver oxide (Ag₂O), in the presence of water and heat. This rearrangement expels nitrogen gas and forms a ketene intermediate, which is then hydrated to the homologous carboxylic acid.

-

Curtius Rearrangement and Hydrolysis: The homologous carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol to form a Boc-protected β-amino acid. The Boc protecting group is subsequently removed by treatment with a strong acid, such as hydrochloric acid (HCl), to yield the final product, 3-amino-5,5-dimethylhexanoic acid.

The activity of CAT and CPT can be determined spectrophotometrically by measuring the rate of Coenzyme A (CoA-SH) release from acyl-CoA in the presence of L-carnitine. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Workflow for Carnitine Acyltransferase Assay

Figure 2: Workflow for the spectrophotometric assay of carnitine acyltransferase activity.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), DTNB, and the acyl-CoA substrate (e.g., acetyl-CoA for CAT or palmitoyl-CoA for CPT).

-

Enzyme and Inhibitor Addition: The enzyme (CAT or CPT) and the inhibitor (e.g., 3-amino-5,5-dimethylhexanoic acid) at various concentrations are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of L-carnitine.

-

Spectrophotometric Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Data Analysis: Inhibition constants (Kᵢ) and IC₅₀ values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Analytical Standard in High-Performance Liquid Chromatography (HPLC)

This compound can be utilized as an analytical standard in reverse-phase High-Performance Liquid Chromatography (HPLC) methods. Its defined structure and molecular weight allow for the calibration of instruments and the quantification of other short-chain fatty acids in various matrices.

Workflow for HPLC Analysis

Figure 3: General workflow for the use of this compound as a standard in HPLC analysis.

Detailed Methodology:

-

Standard Solution Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., acetonitrile/water). A series of calibration standards are then prepared by diluting the stock solution.

-

Sample Preparation: The sample containing the short-chain fatty acids to be analyzed is prepared, which may involve extraction, filtration, and dilution.

-

HPLC Analysis: The standard solutions and the prepared sample are injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Elution: The analytes are separated using a mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile).[2]

-

Detection: The eluted compounds are detected using a suitable detector, such as a UV-Vis detector or a mass spectrometer.[2]

-

Quantification: A calibration curve is generated by plotting the peak areas of the this compound standards against their concentrations. The concentration of the unknown short-chain fatty acids in the sample is then determined by comparing their peak areas to the calibration curve.

Conclusion

This compound serves as a valuable molecule in chemical and biological research. Its primary application lies in its use as a synthetic precursor for creating biologically active compounds, such as inhibitors of carnitine acyltransferases, which are of interest in drug discovery for metabolic diseases. Furthermore, its well-defined chemical properties make it a suitable analytical standard for the quantification of other short-chain fatty acids using techniques like HPLC. The experimental protocols and data presented in this guide highlight the utility of this compound for researchers and scientists in the fields of medicinal chemistry, biochemistry, and analytical chemistry.

References

An In-depth Technical Guide to the Synthesis of 5,5-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5,5-dimethylhexanoic acid, a valuable carboxylic acid intermediate in various chemical and pharmaceutical research and development applications. The document details two robust synthesis protocols: the Malonic Ester Synthesis and the Grignard Reagent Carboxylation. Each section includes detailed experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and workflows to facilitate understanding and replication.

Core Synthesis Routes

Two principal and reliable methods for the laboratory-scale synthesis of this compound are the malonic ester synthesis and the carboxylation of a Grignard reagent.

-

Malonic Ester Synthesis: This classical approach involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1] For the synthesis of this compound, the key alkylating agent is 1-bromo-3,3-dimethylbutane.

-

Grignard Reagent Carboxylation: This method utilizes an organometallic approach where an appropriate alkyl or aryl halide is converted into a Grignard reagent, which then reacts with carbon dioxide (usually in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the target carboxylic acid.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary synthesis routes, allowing for a direct comparison of their respective steps and potential efficiencies.

Table 1: Malonic Ester Synthesis Data

| Step | Reagents & Solvents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Alkylation | Diethyl malonate, Sodium ethoxide, 1-Bromo-3,3-dimethylbutane, Ethanol | Reflux (approx. 78°C) | 2-4 | 70-80 |

| Hydrolysis & Decarboxylation | Diethyl (3,3-dimethylbutyl)malonate, Potassium hydroxide, Water, Sulfuric acid | Reflux (approx. 100-110°C) | 4-6 | 85-95 |

| Overall | 60-75 |

Table 2: Grignard Reagent Carboxylation Data

| Step | Reagents & Solvents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Grignard Formation | 1-Bromo-4,4-dimethylpentane, Magnesium turnings, Diethyl ether | Reflux (approx. 35°C) | 1-2 | >90 (typically used in situ) |

| Carboxylation & Workup | Grignard reagent solution, Dry ice (CO2), Hydrochloric acid | -78 to 25 | 1-2 | 75-85 |

| Overall | 65-75 |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the two core routes.

Protocol 1: Malonic Ester Synthesis

This protocol is divided into two main stages: the alkylation of diethyl malonate and the subsequent hydrolysis and decarboxylation of the resulting substituted malonate.

Stage 1: Synthesis of Diethyl (3,3-dimethylbutyl)malonate (Alkylation)

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with vigorous stirring.

-

Alkylation: Following the addition of diethyl malonate, add 1-bromo-3,3-dimethylbutane (1.0 eq) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl (3,3-dimethylbutyl)malonate.

-

Purification: The crude product can be purified by vacuum distillation.

Stage 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

Hydrolysis: In a round-bottom flask, dissolve the diethyl (3,3-dimethylbutyl)malonate (1.0 eq) in an aqueous solution of potassium hydroxide (2.5 eq).

-

Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).

-

Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is approximately 1-2. Gently heat the acidified solution to reflux to facilitate decarboxylation, which is visually observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

-

Extraction: Cool the mixture and extract the product with diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by distillation or recrystallization.

Protocol 2: Grignard Reagent Carboxylation

This protocol involves the formation of a Grignard reagent from 1-bromo-4,4-dimethylpentane and its subsequent reaction with carbon dioxide.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Under an inert atmosphere, add a solution of 1-bromo-4,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining alkyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.

-

Carboxylation: Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath. While maintaining vigorous stirring, add crushed dry ice (an excess, approx. 2-3 eq) portion-wise to the solution. A white precipitate of the magnesium carboxylate salt will form.

-

Workup: Allow the reaction mixture to warm to room temperature. Slowly add aqueous hydrochloric acid (e.g., 2 M) to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and workflows described in this guide.

Caption: Malonic Ester Synthesis Pathway for this compound.

Caption: Workflow for the Grignard Carboxylation Synthesis.

References

In-depth Technical Guide on 5,5-Dimethylhexanoic Acid: Current Understanding of its Mechanism of Action

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the currently available scientific information regarding 5,5-dimethylhexanoic acid. Following a comprehensive search of existing literature, it has been determined that there is a significant lack of data on the specific mechanism of action, cellular targets, and associated signaling pathways for this compound. While information on its chemical and physical properties is available, detailed pharmacological studies appear to be limited or unpublished. This guide presents the available information and highlights the current knowledge gap concerning the biological activity of this compound.

Introduction to this compound

This compound, also known as 5,5-dimethylcaproic acid or neo-octanoic acid, is a branched-chain carboxylic acid.[1] Its chemical structure consists of a hexanoic acid backbone with two methyl groups attached to the fifth carbon. The molecular formula is C8H16O2, and it has a molecular weight of approximately 144.21 g/mol .[1]

Current State of Knowledge on the Mechanism of Action

Despite a thorough review of scientific databases, no specific studies detailing the mechanism of action for this compound were identified. Research into its direct molecular targets, the signaling pathways it may modulate, and its overall pharmacological effect on cellular systems has not been extensively reported in the available literature.

While some branched-chain fatty acids are known to have biological activities, such as antimicrobial properties or roles as intermediates in the synthesis of more complex molecules, these have not been specifically documented for this compound.[2][3] Information regarding its potential interactions with enzymes or other biological molecules is not available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is compiled from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5,5-dimethylcaproic acid, neo-octanoic acid | PubChem[1] |

| CAS Number | 24499-80-7 | SIELC Technologies[4] |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)CCCC(=O)O | PubChem[1] |

| InChI Key | VBHRLSQLJDHSCO-UHFFFAOYSA-N | PubChem[1] |

Potential Applications

Based on the available information, the applications of this compound appear to be primarily in the realm of chemical analysis and synthesis. It has been used in analytical chemistry for separation by high-performance liquid chromatography (HPLC).[4] This suggests its utility as a chemical standard or in pharmacokinetic studies.[4]

Future Research Directions

The absence of data on the mechanism of action of this compound represents a clear knowledge gap. Future research efforts could be directed towards:

-

Screening for Biological Activity: Initial in vitro screening assays could be performed to identify any potential biological effects on various cell lines or enzyme systems.

-

Target Identification Studies: If biological activity is observed, subsequent studies could focus on identifying the specific molecular targets of this compound.

-

Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies would be necessary to understand the absorption, distribution, metabolism, excretion (ADME), and overall physiological effects of the compound.

Conclusion

References

biological activity of 5,5-Dimethylhexanoic acid

An In-Depth Technical Guide to the Biological Activity of 5,5-Dimethylhexanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available scientific information regarding the . Extensive searches of scientific literature and patent databases have revealed a significant lack of specific data on the biological effects of this particular molecule. Therefore, this guide also includes information on the broader class of branched-chain fatty acids to provide context, with the explicit caution that these findings should not be directly extrapolated to this compound.

Introduction to this compound

This compound is a saturated, branched-chain fatty acid. Its structure is characterized by a six-carbon chain with two methyl groups attached to the fifth carbon. This structure imparts specific physicochemical properties that distinguish it from its linear counterpart, caproic acid, and other isomers of dimethylhexanoic acid.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H16O2 | --INVALID-LINK-- |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |

| CAS Number | 24499-80-7 | --INVALID-LINK-- |

| Melting Point | 66.5-68 °C | ECHEMI |

| Boiling Point | 126-129 °C @ 21 Torr | ECHEMI |

| Density | 0.928 g/cm³ | --INVALID-LINK--[1] |

| LogP | 2.28740 | --INVALID-LINK--[1] |

Biological Activity of this compound: A Gap in Current Knowledge

Despite its defined chemical structure, there is a notable absence of published research detailing the . Comprehensive searches of prominent scientific databases have not yielded any in vitro or in vivo studies investigating its pharmacological effects, mechanism of action, or potential therapeutic applications.

This lack of data means that no specific signaling pathways, quantitative measures of efficacy (e.g., IC50, EC50), or detailed experimental protocols for biological assessment can be provided for this compound at this time.

Biological Context: The Broader Class of Branched-Chain Fatty Acids

To provide a relevant biological context, this section summarizes the known activities of other branched-chain fatty acids (BCFAs). It is crucial to reiterate that these findings are not directly applicable to this compound, but they offer insights into the potential roles that branched-chain structures can play in biological systems.

BCFAs are found in various natural sources and have been the subject of research for their diverse biological effects.[2][3]

Potential Biological Activities of Branched-Chain Fatty Acids:

-

Anti-inflammatory Effects: Some BCFAs have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.[3][4][5] Fatty acids can influence inflammatory processes through various mechanisms, including the alteration of cell membrane composition and interaction with cellular receptors that control inflammatory signaling.[6][7]

-

Anticancer Properties: Certain BCFAs have been investigated for their potential to inhibit the growth of cancer cells.[3][4]

-

Metabolic Regulation: There is emerging evidence that BCFAs may play a role in regulating lipid metabolism and could have implications for metabolic disorders.[2][4]

Table of Related Compounds with Known Biological Activities:

| Compound | Reported Biological Activity | Important Caveat |

| 2,5-Dimethylhexanoic acid | Suggested to have potential antimicrobial and flavoring properties.[8] | Isomer of this compound; biological activity can be highly dependent on the specific substitution pattern. |

| General Branched-Chain Fatty Acids | Exhibit a range of activities including anti-inflammatory, anticancer, and metabolic regulatory effects.[2][3][4] | This is a broad class of molecules, and the activity of a specific compound cannot be predicted from general trends. |

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data for this compound, the following diagrams are provided as illustrative examples of how a novel fatty acid's biological activity might be investigated.

Disclaimer: The following signaling pathway is a generalized representation of an inflammatory pathway that can be modulated by certain fatty acids. It is not specific to this compound.

Caption: A generalized diagram of the TLR4-mediated inflammatory signaling pathway.

The workflow below outlines a typical series of experiments to characterize the biological activity of a novel compound like this compound.

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Experimental Protocols: General Methodologies

As there are no specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, this section outlines general methodologies that would be applicable for investigating the biological activity of a novel fatty acid.

General Protocol for Cell Viability Assay (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for Cytokine Measurement (ELISA):

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with a pro-inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.

Conclusion and Future Directions

This compound represents a molecule with defined chemical properties but an uncharacterized biological profile. The lack of available data presents an opportunity for novel research. Future investigations should focus on initial screening to identify any potential biological activities. Based on the known functions of other branched-chain fatty acids, promising areas of investigation could include its effects on inflammatory pathways, cancer cell proliferation, and metabolic processes. A systematic approach, beginning with in vitro assays and progressing to in vivo models, will be essential to elucidate the biological role, if any, of this compound. Until such studies are conducted and published, any discussion of the remains speculative.

References

- 1. This compound | CAS#:24499-80-7 | Chemsrc [chemsrc.com]

- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acids and inflammation: the cutting edge between food and pharma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 2,5-Dimethylhexanoic acid | 90201-13-1 [smolecule.com]

An In-Depth Technical Guide to 5,5-Dimethylhexanoic Acid Derivatives: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhexanoic acid and its derivatives represent a class of branched-chain fatty acids with potential applications in medicinal chemistry and drug development. The incorporation of a bulky tert-butyl group at the ω-1 position imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound derivatives, with a focus on amides and esters. While specific biological data for this subclass of compounds is limited in publicly available literature, this document outlines detailed experimental protocols for their synthesis and evaluation, based on established organic chemistry principles. Furthermore, it discusses the broader context of branched-chain fatty acid derivatives as a class of bioactive molecules, providing a foundation for future research and development in this area.

Physicochemical Properties of this compound

This compound serves as the foundational scaffold for the derivatives discussed in this guide. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 24499-80-7 |

| Appearance | White solid |

| Melting Point | 35 °C |

| Boiling Point | 227.7 °C at 760 mmHg |

| Density | 0.928 g/cm³ |

| LogP | 2.28740 |

| pKa | ~4.9 (estimated) |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to amide and ester derivatives can be achieved through standard and reliable organic chemistry methodologies.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the carbonation of a Grignard reagent.

Experimental Protocol:

Materials:

-

1-Bromo-4,4-dimethylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 6 M

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-4,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carbonation: Cool the reaction mixture to room temperature. In a separate beaker, crush a sufficient amount of dry ice. Carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

Acidification and Extraction: Slowly add 6 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

Synthesis of this compound Amides

Amides are readily synthesized from the parent carboxylic acid via activation to an acid chloride followed by reaction with an appropriate amine.

Experimental Protocol:

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 5,5-dimethylhexanoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by column chromatography on silica gel or recrystallization.

Synthesis of this compound Esters

Esterification can be achieved through several methods, including Fischer esterification or reaction of the acid chloride with an alcohol.

Experimental Protocol (via Acid Chloride):

Materials:

-

5,5-Dimethylhexanoyl chloride (prepared as in 2.2)

-

Desired alcohol

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 5,5-dimethylhexanoyl chloride (1.0 eq) in anhydrous DCM.

-

In a separate flask, dissolve the desired alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the alcohol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica gel.

Potential Biological Activities and Structure-Activity Relationships

-

Anticancer Activity: Some branched-chain fatty acids have demonstrated modest anticancer activity. The structural features, such as the position and size of the branching group, can influence their potency.

-

Antimicrobial Activity: Fatty acid amides, in particular, have been explored for their antimicrobial properties. The activity is often dependent on the chain length of the fatty acid and the nature of the amine substituent.

-

Enzyme Inhibition: The carboxylic acid moiety and its derivatives can interact with the active sites of various enzymes. The bulky tert-butyl group of this compound derivatives could play a role in specific binding and inhibition.

Further research is required to elucidate the specific biological targets and mechanisms of action for derivatives of this compound.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of novel this compound derivatives.

Conclusion

This compound provides a unique and synthetically accessible scaffold for the development of novel derivatives. While the biological activities of its amides and esters are currently underexplored, the established methodologies for their synthesis, as detailed in this guide, pave the way for systematic investigation. The insights from the broader class of branched-chain fatty acids suggest that these compounds may hold therapeutic potential. The provided workflows and experimental protocols offer a robust starting point for researchers to synthesize, characterize, and evaluate these intriguing molecules, potentially leading to the discovery of new drug candidates. Further research is warranted to build a comprehensive understanding of the structure-activity relationships and mechanisms of action for this specific class of compounds.

5,5-Dimethylhexanoic Acid in Metabolic Research: A Landscape of Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhexanoic acid, a branched-chain fatty acid, presents a unique structural motif that suggests potential interactions with key metabolic pathways. While research into its direct metabolic effects remains nascent, its structural similarity to other biologically active fatty acids warrants a thorough investigation into its potential as a modulator of cellular energy homeostasis. This technical guide aims to provide a comprehensive overview of the current understanding—and notable lack thereof—of this compound in metabolic research. Due to the limited direct research on this specific molecule, this guide will draw parallels from structurally related compounds and outline detailed experimental protocols that can be adapted to elucidate its metabolic fate and function.

Current State of Research

As of late 2025, dedicated studies on the metabolic impact of this compound are not available in the public domain. The scientific literature provides information on a structurally related compound, 3-amino-5,5-dimethylhexanoic acid, which has been shown to be a weak competitive inhibitor of carnitine palmitoyltransferase II (CPT-II) with a Ki of 20 mM, while having no effect on CPT-I[1]. This finding suggests that the carbon backbone of this compound might interact with enzymes involved in fatty acid transport and metabolism. However, the absence of the amino group in this compound means its biological activity could be significantly different.

Research on other branched-chain fatty acids indicates their involvement in regulating lipid metabolism, inflammation, and insulin resistance, often through the activation of peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding protein-1c (SREBP-1c)[2]. The metabolism of branched-chain amino acids, which can be converted to branched-chain fatty acids, is also an area of intense research, with implications for metabolic diseases[3][4][5][6]. These studies provide a foundation for hypothesizing the potential metabolic roles of this compound.

Hypothesized Metabolic Pathways and Mechanisms of Action

Given its structure, this compound could potentially influence several key metabolic processes:

-

Fatty Acid Oxidation (FAO): The dimethyl substitution may hinder or alter the process of β-oxidation. It is plausible that this compound could act as a competitive inhibitor of enzymes involved in FAO, particularly those that handle medium to long-chain fatty acids. Its potential interaction with carnitine palmitoyltransferases (CPTs) warrants investigation[1].

-

Cellular Uptake and Activation: Like other fatty acids, this compound would require transport into the cell and subsequent activation to its coenzyme A (CoA) ester by an acyl-CoA synthetase before it can be metabolized[7]. The efficiency of these processes for this branched-chain structure is unknown.

-

Signaling Pathways: Fatty acids can act as signaling molecules, modulating the activity of nuclear receptors like PPARs and influencing pathways such as the AMP-activated protein kinase (AMPK) cascade. It is conceivable that this compound could bind to and modulate these pathways, thereby affecting gene expression related to lipid and glucose metabolism.

Potential Signaling Cascade

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its metabolic effects, based on the known actions of other fatty acids.

Caption: Hypothetical signaling pathway of this compound.

Proposed Experimental Protocols

To elucidate the metabolic role of this compound, a series of in vitro experiments are necessary. The following protocols are adapted from established methods for studying fatty acid metabolism and can be specifically applied to investigate this compound.

Protocol 1: Assessment of Cellular Uptake

Objective: To determine the rate and mechanism of this compound uptake into cultured cells (e.g., hepatocytes, myotubes, or adipocytes).

Materials:

-

Radiolabeled [3H]- or [14C]-5,5-dimethylhexanoic acid

-

Cultured cells of interest (e.g., HepG2, C2C12, 3T3-L1)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and counter

-

Inhibitors of fatty acid transport (e.g., phloretin, sulfo-N-succinimidyloleate)

Methodology:

-

Seed cells in multi-well plates and grow to confluence.

-

Prepare a stock solution of radiolabeled this compound complexed to fatty acid-free bovine serum albumin (BSA).

-

Wash cells with warm PBS.

-

Incubate cells with the radiolabeled this compound solution for various time points (e.g., 1, 5, 15, 30 minutes).

-

To determine the mechanism of uptake, pre-incubate a subset of cells with transport inhibitors before adding the radiolabeled substrate.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize radioactivity to total protein content.

Protocol 2: Measurement of Fatty Acid Oxidation

Objective: To quantify the effect of this compound on the rate of mitochondrial fatty acid oxidation.

Materials:

-

[1-14C]-Palmitate or another radiolabeled long-chain fatty acid

-

This compound

-

Cultured cells or isolated mitochondria

-

Sealed incubation flasks with a center well for CO2 trapping

-

Filter paper

-

1M NaOH

-

1M Perchloric acid

-

Scintillation fluid and counter

Methodology:

-

Culture cells in multi-well plates or prepare isolated mitochondria.

-

Pre-incubate cells or mitochondria with varying concentrations of this compound.

-

Add [1-14C]-palmitate complexed to BSA to the incubation medium.

-

Seal the flasks and incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Inject 1M NaOH onto the filter paper in the center well to trap CO2.

-

Inject 1M perchloric acid into the medium to stop the reaction and release dissolved 14CO2.

-

Continue incubation for 1 hour to ensure complete trapping of 14CO2.

-

Transfer the filter paper to a scintillation vial and measure the radioactivity.

-

Measure the radioactivity of the acid-soluble metabolites in the medium.

-

Normalize the results to protein concentration.

Caption: Experimental workflow for the Fatty Acid Oxidation assay.

Protocol 3: Analysis of Acylcarnitine Profiles

Objective: To determine if this compound treatment alters the intracellular acylcarnitine profile, which can indicate disruptions in fatty acid and amino acid metabolism.

Materials:

-

Cultured cells

-

This compound

-

Methanol

-

Internal standards (deuterated acylcarnitines)

-

Tandem mass spectrometer (MS/MS)

Methodology:

-

Treat cultured cells with this compound for a specified duration.

-

Harvest and wash the cells.

-

Extract metabolites using a methanol-based extraction buffer containing internal standards.

-

Analyze the extracted acylcarnitines by flow-injection tandem mass spectrometry.

-

Quantify changes in specific acylcarnitine species relative to control-treated cells.

Data Presentation

The successful execution of the above protocols would yield quantitative data that should be summarized in clear, structured tables for comparative analysis.

Table 1: Effect of this compound on Cellular Uptake of [14C]-Palmitate

| Concentration of 5,5-DMHA (µM) | [14C]-Palmitate Uptake (pmol/min/mg protein) | % of Control |

| 0 (Control) | Value | 100% |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

Table 2: Effect of this compound on Fatty Acid Oxidation

| Concentration of 5,5-DMHA (µM) | 14CO2 Production (nmol/hr/mg protein) | Acid-Soluble Metabolites (nmol/hr/mg protein) |

| 0 (Control) | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 100 | Value | Value |

Table 3: Changes in Acylcarnitine Profile Following Treatment with this compound

| Acylcarnitine Species | Fold Change vs. Control (Mean ± SD) | p-value |

| C2 (Acetylcarnitine) | Value | Value |

| C8 (Octanoylcarnitine) | Value | Value |

| C16 (Palmitoylcarnitine) | Value | Value |

| Other significant species | Value | Value |

Conclusion and Future Directions

The field of metabolic research is currently lacking data on the specific roles of this compound. Its unique branched-chain structure suggests a potential for novel interactions with metabolic enzymes and signaling pathways. The experimental framework provided in this guide offers a clear path forward for researchers to begin to unravel the metabolic fate and function of this intriguing molecule. Future studies should focus on in vivo experiments to validate in vitro findings and to understand the physiological consequences of this compound administration on whole-body metabolism. Such research could uncover new therapeutic avenues for metabolic diseases.

References

- 1. 3-Amino-5,5-dimethylhexanoic acid. Synthesis, resolution, and effects on carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ovid.com [ovid.com]

- 6. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 5,5-Dimethylhexanoic acid

An In-depth Technical Guide on the Physical Properties of 5,5-Dimethylhexanoic Acid

This technical guide provides a comprehensive overview of the core , targeting researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of this compound.

Core Physical and Chemical Properties